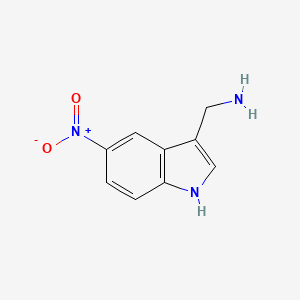
(5-nitro-1H-indol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-nitro-1H-indol-3-yl)methanamine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a significant structure in many natural products and synthetic drugs, making it an important target for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitro-1H-indol-3-yl)methanamine typically involves the nitration of indole derivatives followed by amination. One common method is the nitration of 1H-indole-3-carbaldehyde to form 5-nitro-1H-indole-3-carbaldehyde, which is then reduced to this compound using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-nitro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
(5-nitro-1H-indol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-nitro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of (5-nitro-1H-indol-3-yl)methanamine.
5-nitro-1H-indole: A related compound with similar nitration patterns.
(1H-Indol-3-yl)methanamine: A structurally similar compound without the nitro group.
Uniqueness
This compound is unique due to the presence of both the nitro group and the methanamine moiety, which confer distinct chemical reactivity and biological activity
Biological Activity
(5-nitro-1H-indol-3-yl)methanamine, also known as N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, is a compound that has gained attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 5-position of the indole ring, which significantly influences its biological profile. The compound can be synthesized through various methods, typically involving the alkylation of 5-nitroindole derivatives with methanamine.
The biological activity of this compound is attributed to its interaction with multiple biochemical pathways:
- Antimicrobial Activity : Studies have shown that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, this compound has been reported to have minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .
- Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines. This suggests that this compound may reduce inflammation through similar mechanisms.
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored in various studies. It is suggested that indole derivatives can impede DNA synthesis and activate apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits a range of biological activities:
In Vivo Studies
In vivo studies have further validated the compound's efficacy:
- Sepsis Model : In animal models, this compound demonstrated effectiveness in treating staphylococcal sepsis, showcasing its potential as an antimicrobial agent .
- Toxicity Assessment : The compound exhibited low toxicity levels in animal studies, indicating a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA), revealing significant antimicrobial activity with low cytotoxicity towards human cells .
- Cancer Treatment : Research into the anticancer properties showed promising results, with significant inhibition of tumor growth in preclinical models.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(5-nitro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H,4,10H2 |
InChI Key |
XCLDULUBQOTJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















